Cas no 139-56-0 (Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-)

Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- structure
139-56-0 structure
Product Name:Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-
Numero CAS:139-56-0
MF:C13H11N3O5S
MW:321.308541536331
CID:149809
PubChem ID:67316
Update Time:2025-04-19

Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-
    • (3E)-6-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
    • Chromo-Sulfol
    • Lutazol
    • Oftazol
    • Ophtazol
    • Salazosulfamida
    • Salazosulfamide
    • Salazosulfamidum
    • Salosept
    • G-33
    • Salazosulfanilamidum
    • 5-[[4-(Aminosulfonyl)phenyl]azo]-2-hydroxybenzoic acid
    • 4'-(Aminosulfonyl)-4-hydroxyazobenzene-3-carboxylic acid
    • NCIStruc2_001196
    • CCG-36802
    • Salazosulfamide [INN:DCF]
    • SALAZOSULFAMIDE [INN]
    • 139-56-0
    • Q27274426
    • EINECS 205-366-7
    • SCHEMBL6432001
    • Benzoic acid, 5-[[4-(aminosulfonyl)phenyl]azo]-2-hydroxy-
    • NCGC00013340
    • NSC27236
    • B6831ORH7W
    • BDBM50190337
    • Salazosulfamidum [INN-Latin]
    • 6-Oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
    • NCIStruc1_001135
    • CHEMBL1364972
    • p-(Salicyl-5-azo)benzenesulfonamide
    • NCI60_002225
    • UNII-B6831ORH7W
    • 5-{[4-(aminosulfonyl)phenyl]diazenyl}-2-hydroxybenzoic acid
    • Salazosulfamida [INN-Spanish]
    • Probes2_000022
    • NALAZOSULFAMIDE
    • SCHEMBL2110085
    • NCGC00096457-01
    • 5-(p-Sulfamoylphenylazo)salicylic acid
    • Salicylic acid, 5-[(p-sulfamoylphenyl)azo]-
    • NCI27236
    • NS00041624
    • 5-((4-(aminosulfonyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid
    • CHEMBL377353
    • DTXSID30861803
    • NCGC00013340-02
    • NSC-27236
    • G 33
    • NSC 27236
    • DTXSID801317062
    • Azosulfamid Nr. 33
    • Salazo-sulfanilamidum
    • 5-(p-Sulfamylphenylazo)salicylic acid
    • NBSRUZQXRUNPNY-UHFFFAOYSA-N
    • Inchi: 1S/C13H11N3O5S/c14-22(20,21)10-4-1-8(2-5-10)15-16-9-3-6-12(17)11(7-9)13(18)19/h1-7,17H,(H,18,19)(H2,14,20,21)/b16-15+
    • Chiave InChI: NBSRUZQXRUNPNY-FOCLMDBBSA-N
    • Sorrisi: S(C1C=CC(=CC=1)/N=N/C1=CC=C(C(C(=O)O)=C1)O)(N)(=O)=O

Proprietà calcolate

  • Massa esatta: 321.04200
  • Massa monoisotopica: 321.042
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 664
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 5
  • XLogP3: 1
  • Superficie polare topologica: 147A^2

Proprietà sperimentali

  • Densità: 1.58
  • Punto di ebollizione: 569.5°Cat760mmHg
  • Punto di infiammabilità: 298.2°C
  • Indice di rifrazione: 1.69
  • PSA: 150.79000
  • LogP: 3.93430

Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Dati doganali

  • CODICE SA:2935009090
  • Dati doganali:

    Codice doganale cinese:

    2935009090

    Panoramica:

    2935009090 Altri solfonati(acil)ammina. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:35,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2935009090 altre sulfonamidi IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:35,0%

Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Letteratura correlata

  • 1. Calculation of the electronic structure of boranes by the self-consistent molecular orbital method. Part III. Excited states of cage species
    David R. Armstrong,Peter G. Perkins,James J. P. Stewart J. Chem. Soc. Dalton Trans. 1973 2277
  • 2. Calculation of the electronic structure of boranes by the self-consistent molecular orbital method. Part III. Excited states of cage species
    David R. Armstrong,Peter G. Perkins,James J. P. Stewart J. Chem. Soc. Dalton Trans. 1973 2277
  • 3. Vacuum ultraviolet absorption spectra of methyl-substituted cyclopentanones and cyclohexanones
    Liam O'Toole,Paul Brint,Constantine Kosmidis,George Boulakis,Agisilaos Bolovinos J. Chem. Soc. Faraday Trans. 1992 88 1237
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD